molecular formula C26H23N5O3S B11608204 (2Z)-2-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11608204
M. Wt: 485.6 g/mol
InChI Key: LCOXNOFKIZHSID-XKZIYDEJSA-N
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Description

The compound (2Z)-2-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a thiazolo[3,2-b][1,2,4]triazine core, and an isobutoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C26H23N5O3S

Molecular Weight

485.6 g/mol

IUPAC Name

(2Z)-6-methyl-2-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C26H23N5O3S/c1-16(2)15-34-21-11-9-18(10-12-21)23-19(14-30(29-23)20-7-5-4-6-8-20)13-22-25(33)31-26(35-22)27-24(32)17(3)28-31/h4-14,16H,15H2,1-3H3/b22-13-

InChI Key

LCOXNOFKIZHSID-XKZIYDEJSA-N

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC(C)C)C5=CC=CC=C5)/SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC(C)C)C5=CC=CC=C5)SC2=NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the isobutoxyphenyl group. The final steps involve the formation of the thiazolo[3,2-b][1,2,4]triazine core and the methylene linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and structural integrity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazines exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .

Antimicrobial Properties
Thiazolo[3,2-b][1,2,4]triazine derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound's structure allows it to interact with bacterial membranes or inhibit essential enzymes in microbial metabolism. Specific derivatives have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results .

Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of thiazolo[3,2-b][1,2,4]triazine derivatives. These compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses. This makes them potential candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of (2Z)-2-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Starting materials undergo condensation reactions to form the pyrazole moiety.
  • Methylene Bridge Formation : The introduction of a methylene bridge is achieved through specific reagents that facilitate the formation of the desired linkage.
  • Thiazole and Triazine Ring Closure : Cyclization reactions are employed to form the thiazole and triazine rings concurrently.

Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds .

Case Study 1: Anticancer Evaluation

A study evaluated a series of thiazolo[3,2-b][1,2,4]triazine derivatives for their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells. Mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, a library of thiazolo[3,2-b][1,2,4]triazine derivatives was screened against common bacterial strains. Compounds were found to be effective against multidrug-resistant strains of Staphylococcus aureus, highlighting their potential as novel antibiotics in an era of increasing antibiotic resistance .

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it could inhibit key enzymes involved in disease pathways, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity

Biological Activity

The compound (2Z)-2-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazole and triazine rings. A common approach is the condensation of appropriate pyrazole derivatives with thiazolo-triazine precursors. The detailed synthetic routes are often documented in chemical literature and can vary based on the substituents used.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole and thiazole have been shown to inhibit the proliferation of various cancer cell lines by targeting key signaling pathways such as PI3K/AKT/mTOR .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5PI3K inhibition
Compound BHeLa8.0mTOR inhibition
Target CompoundA54910.0Dual pathway targeting

Antimicrobial Activity

Compounds structurally related to (2Z)-2-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione have also been screened for antimicrobial activity. For example, studies have demonstrated moderate to good antibacterial and antifungal activities against a range of pathogens, including Staphylococcus aureus and Candida albicans .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Compound CS. aureus32 µg/mLAntibacterial
Compound DC. albicans16 µg/mLAntifungal
Target CompoundE. coli25 µg/mLAntibacterial

Case Studies

In a notable study published in ACS Omega, derivatives of pyrazole were synthesized and screened for their biological activities. The study highlighted that modifications in the phenyl ring significantly influenced the anticancer efficacy against various cell lines .

Another investigation focused on the structure-activity relationship (SAR) of thiazole-containing compounds demonstrated that specific substitutions enhanced both anticancer and antimicrobial properties. This emphasizes the importance of structural optimization in drug design.

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can regioselectivity be controlled during cyclization?

Answer:
The synthesis involves multi-step reactions, including:

Pyrazole Core Formation : React 4-isobutoxyphenyl derivatives with hydrazine derivatives under acidic conditions to form the pyrazole ring (analogous to methods in ).

Methylene Bridge Introduction : Use condensation reactions (e.g., Knoevenagel or Wittig) to attach the methylene group to the pyrazole moiety (similar to ).

Thiazolo-Triazine-Dione Assembly : Cyclize intermediates using thioureas or isothiocyanates with acid/base catalysis (as in ).
Regioselectivity Control : Optimize reaction temperature, solvent polarity (e.g., THF/water mixtures in ), and catalysts (e.g., copper sulfate for click chemistry in ). Computational prediction of transition states () can guide condition selection.

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